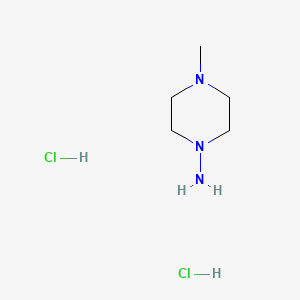

4-methylpiperazin-1-amine dihydrochloride

概要

説明

4-methylpiperazin-1-amine dihydrochloride is a derivative of piperazine, a heterocyclic organic compound. This compound is widely used as an intermediate in the synthesis of pharmaceutical agents. It is particularly important in the production of Rifampicin, an antibiotic used to treat various bacterial infections such as tuberculosis, leprosy, and Legionnaire’s disease .

作用機序

Target of Action

4-Methylpiperazin-1-amine dihydrochloride is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms It’s known that piperazine compounds, which this compound is a derivative of, generally mediate their anthelmintic action by paralyzing parasites .

Mode of Action

Piperazine compounds, in general, are known to bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This might provide some insight into the potential interaction of this compound with its targets.

Biochemical Pathways

A study on a new piperazine derivative showed anti-inflammatory effects, suggesting that piperazine derivatives might influence inflammatory pathways .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially impact its bioavailability.

Result of Action

Based on the known effects of piperazine compounds, it can be inferred that the compound might cause paralysis in parasites, leading to their expulsion from the host body .

Action Environment

It’s known that the compound is sensitive to air and light , which could potentially affect its stability and efficacy.

生化学分析

Biochemical Properties

Piperazine, 1-amino-4-methyl-, dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA (γ-aminobutyric acid) receptors, which are inhibitory neurotransmitter receptors in the nervous system . This interaction can lead to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms. Additionally, it may interact with other enzymes involved in metabolic pathways, influencing their activity and function.

Cellular Effects

The effects of Piperazine, 1-amino-4-methyl-, dihydrochloride on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA receptors can alter cell signaling pathways, leading to changes in cellular responses. Furthermore, it may impact gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of Piperazine, 1-amino-4-methyl-, dihydrochloride involves several key interactions at the molecular level. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings . This binding interaction results in the inhibition of acetylcholine at the myoneural junction, leading to neuromuscular effects such as flaccid paralysis. Additionally, it may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piperazine, 1-amino-4-methyl-, dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of Piperazine, 1-amino-4-methyl-, dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, toxic or adverse effects may occur, including neuromuscular effects and alterations in cellular metabolism .

Metabolic Pathways

Piperazine, 1-amino-4-methyl-, dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For example, it may influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting metabolic flux and metabolite levels. These interactions can lead to changes in cellular metabolism and overall biochemical function .

Transport and Distribution

The transport and distribution of Piperazine, 1-amino-4-methyl-, dihydrochloride within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and function .

Subcellular Localization

The subcellular localization of Piperazine, 1-amino-4-methyl-, dihydrochloride is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can influence the compound’s activity and overall biochemical function .

準備方法

The synthesis of 1-amino-4-methylpiperazine involves several steps. It is obtained from piperazine hexahydrate through methylation, hydrolysis, nitrosation, and reduction. Another method involves the chlorination of methyl (diethanol)amine followed by cyclization of the resulting di(chloroethyl)amine in aqueous hydrazine .

化学反応の分析

1-amino-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Cyclization: It can participate in cyclization reactions to form various heterocyclic compounds

科学的研究の応用

Pharmaceutical Applications

Anticancer Agents

One of the most significant applications of 4-methylpiperazin-1-amine dihydrochloride is in the development of anticancer drugs. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including imatinib, which is used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) . The compound's ability to form stable complexes with biological targets enhances its efficacy in therapeutic formulations.

Antidepressants and Anxiolytics

Research has indicated that derivatives of piperazine, including this compound, exhibit potential as antidepressants and anxiolytics. The structural similarity to known psychoactive compounds allows for the exploration of new therapeutic agents targeting serotonin receptors .

Antimicrobial Activity

Studies have shown that piperazine derivatives possess antimicrobial properties. The incorporation of this compound into various molecular frameworks has resulted in compounds with enhanced activity against a range of bacterial strains .

Organic Synthesis

Building Block for Organic Reactions

this compound is frequently utilized as a building block in organic synthesis. Its functional groups allow for diverse reactions such as acylation, alkylation, and coupling reactions, making it valuable in the synthesis of complex organic molecules .

Preparation of Novel Compounds

The compound has been employed in the preparation of various novel compounds through solid-phase organic synthesis methods. For instance, it has been used to synthesize 4-(4-methylpiperazine-1-methyl)-benzamide, which is a critical intermediate for further chemical transformations .

類似化合物との比較

4-methylpiperazin-1-amine dihydrochloride can be compared with other piperazine derivatives such as:

- 1-Amino-4-ethylpiperazine

- 1-Amino-4-phenylpiperazine

- 1-Amino-4-benzylpiperazine

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of different substituents can affect the compound’s pharmacokinetic and pharmacodynamic properties, making each derivative unique in its applications .

生物活性

4-Methylpiperazin-1-amine dihydrochloride is a compound with notable biological activities, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is a piperazine derivative with the molecular formula C5H14Cl2N3. Its structure allows for various substitutions that can enhance its biological activity, especially against certain pathogens and in receptor inhibition.

Antimicrobial Activity

Research indicates that derivatives of 4-methylpiperazin-1-amine possess significant antimicrobial properties. For instance, studies have shown that modifications to the piperazine ring can enhance activity against resistant strains of Plasmodium falciparum, the causative agent of malaria. Compounds derived from this base structure have demonstrated IC50 values in the nanomolar range, indicating potent antiplasmodial activity ( ).

Table 1: Antiplasmodial Activity of 4-Methylpiperazin-1-amine Derivatives

| Compound | Strain Tested | IC50 (nM) | Activity Level |

|---|---|---|---|

| 7a | CQ-S | 9.79 | Excellent |

| 15a | CQ-R | 11.52 | Very Good |

| 7b | CQ-S | 12.34 | Good |

| 15c | CQ-R | 15.67 | Moderate |

The biological activity of 4-methylpiperazin-1-amine is attributed to its ability to inhibit β-hematin formation, a crucial step in the life cycle of malaria parasites. The compound's derivatives have been shown to act as effective inhibitors, with concentration-dependent effects observed in various assays ( ).

Inhibition of Kinases

In addition to its antimalarial properties, 4-methylpiperazin-1-amine and its derivatives have been found to inhibit several receptor tyrosine kinases (RTKs), including VEGFR and PDGFR ( ). This inhibition is significant for therapeutic applications in cancer treatment, where RTK signaling pathways are often dysregulated.

Table 2: Inhibition of Receptor Tyrosine Kinases by 4-Methylpiperazin-1-amine Derivatives

| Kinase Target | Inhibition Rate (%) |

|---|---|

| VEGFR1 | 85 |

| PDGFRβ | 90 |

| EGFR | 75 |

Case Studies and Clinical Applications

A notable case study involved the use of a derivative containing the piperazine moiety in a clinical setting for treating patients with acute psychosis associated with aggression. The compound showed efficacy in reducing symptoms without significant side effects, highlighting its potential as a therapeutic agent in psychiatric disorders ( ).

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are critical. Research has indicated that some derivatives may induce inflammatory cytokine production, suggesting a need for careful evaluation of their safety profiles ( ). Toxicological studies are ongoing to better understand the implications of these findings.

特性

CAS番号 |

40675-60-3 |

|---|---|

分子式 |

C5H14ClN3 |

分子量 |

151.64 g/mol |

IUPAC名 |

4-methylpiperazin-1-amine;hydrochloride |

InChI |

InChI=1S/C5H13N3.ClH/c1-7-2-4-8(6)5-3-7;/h2-6H2,1H3;1H |

InChIキー |

REWGFYXAHKAUBT-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)N.Cl.Cl |

正規SMILES |

CN1CCN(CC1)N.Cl |

Key on ui other cas no. |

40675-60-3 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。